molecular formula C8H8N2O B1631729 5-Methoxy-1H-indazole CAS No. 94444-96-9

5-Methoxy-1H-indazole

Cat. No.: B1631729
CAS No.: 94444-96-9
M. Wt: 148.16 g/mol
InChI Key: GZWWDKIVVTXLFL-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The methoxy group at the 5-position of the indazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

5-Methoxy-1H-indazole, like other indazole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives have been shown to inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . For instance, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Biochemical Pathways

Indazole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Some indazole derivatives have been shown to have potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . Additionally, certain indazole compounds have demonstrated anti-inflammatory and analgesic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, changes in the gut microbiota could potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

5-Methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, catalyzed by 5-lipoxygenase . This interaction suggests that this compound may have anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit cell growth in certain cancer cell lines, such as colon and melanoma cells, with GI50 values in the micromolar range . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13 in osteoarthritis cartilage explants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its inhibition of 5-lipoxygenase, which prevents the formation of pro-inflammatory mediators . Additionally, it may interact with other molecular targets, such as protein kinases and transcription factors, to exert its biological effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, it has been shown to alleviate symptoms in animal models of various human diseases by inhibiting specific molecular targets . The threshold effects and potential toxicity at high doses need to be carefully evaluated.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s interaction with enzymes such as 5-lipoxygenase highlights its role in modulating metabolic pathways related to inflammation and other biological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues. Understanding these interactions can provide insights into the compound’s therapeutic potential and its effects on different tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

5-Methoxy-1H-indazole has a wide range of scientific research applications:

Comparison with Similar Compounds

    1H-Indazole: Lacks the methoxy group at the 5-position, which can affect its chemical properties and biological activities.

    2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

    3H-Indazole: Less common tautomer with distinct chemical behavior.

Uniqueness: 5-Methoxy-1H-indazole is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and biological activity. This modification can lead to improved pharmacokinetic properties and therapeutic potential compared to other indazole derivatives .

Properties

IUPAC Name

5-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWWDKIVVTXLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537722
Record name 5-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94444-96-9
Record name 5-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (3.38 g, 49.0 mmol) in water (8.1 ml) was added to a solution of 4-methoxy-2-methylaniline (6.69 g, 48.8 mmol) in acetic acid (350 ml) in an ice-water bath while maintaining the temperature at 25° C. or lower, and stirred overnight at room temperature. Then, the reaction solution was poured into water and extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and then distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=9/1) to obtain 5-methoxy-1H-indazole (1.30 g, 18%).
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of PPh3 (1.67 g, 6.4 mmol), MeOH (204 mg, 6.4 mmol) and the hydroxyindazole prepared above (2.0 g, 5.3 mmol) in THF (20 mL) was added DEAD (1.11 g, 6.4 mmol) dropwise under N2. The resulting mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure and the residue was purified with flash chromatography on silica gel (gradient elution with 50:1 to 5:1 petroleum ether:EtOAc) to afford the desired 5-methoxyindazole as a yellow oil. MS (ESI) m/z=391.1 [M+1]+.
Name
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
DEAD
Quantity
1.11 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-methoxy-2-methylaniline (2 ml) in dichloromethane (10 ml) was treated with triethylamine (3.27 ml). The mixture was cooled to 0° C. then treated with acetic anhydride (2.38 ml), then stirred at ambient temperature for 1 hour, then cooled to 0° C. when a pink solid precipitated. This solid was filtered, then washed with cold dichloromethane and then dissolved in acetic acid (55 ml) and concentrated hydrochloric acid (20 ml). This solution was cooled to −5° C., then treated with a solution of sodium nitrite (2.68 g) in water (20 ml), then stirred at that temperature for 1 hour and then treated with water (100 ml). This mixture was stirred vigorously at 0° C. for 10 minutes after which a yellow solid precipitated. This solid was filtered, then washed with water and then dissolved in toluene (13 ml). This solution was heated to 80° C. for 1.5 hours, then cooled and then washed with aqueous 1N sodium carbonate solution. The organic phase was extracted three times with aqueous 2N hydrochloric acid and the acid extracts chilled and then made alkaline by addition of aqueous 5N sodium hydroxide solution. The aqueous layers were extracted three times with ethyl acetate and the combined organic layers were dried over magnesium sulfate and then evaporated to yield 5-methoxy-1H-indazole (0.410 g) as a yellow solid. LC-MS (METHOD B): RT=1.32 minutes; 149 (M+H)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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